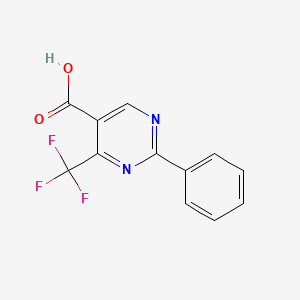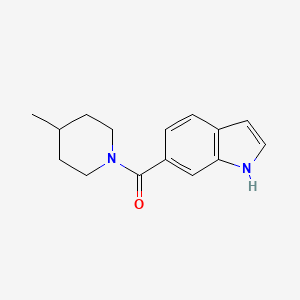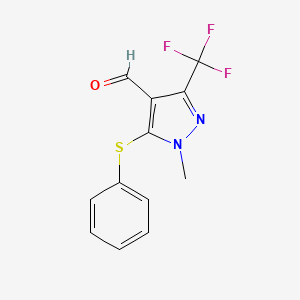
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (herein referred to as MPS3TC) is a heterocyclic compound that has been studied for its potential in a variety of applications. MPS3TC is a synthetic compound, and its synthesis is relatively simple, requiring only readily available starting materials. In recent years, MPS3TC has been studied for its potential in scientific research applications, such as its mechanism of action, biochemical and physiological effects, and its potential for use in laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Potential
This compound and its derivatives have been studied for their antimicrobial and antioxidant activities. Notably, derivatives synthesized via a Vilsmeier–Haack reaction approach displayed broad-spectrum antimicrobial activities against various bacterial and fungal strains, alongside moderate to good antioxidant activities. The antimicrobial efficacy was further validated through molecular docking studies, demonstrating good binding energy and affinity towards active pockets of target enzymes, suggesting potential as enzyme inhibitors (Bhat et al., 2016).
Structural Analysis and Molecular Interactions
Studies involving X-ray diffraction and spectroscopic methods have elucidated the crystal structure and molecular interactions of this compound. For example, the aldehydic fragment of the molecule is shown to be nearly coplanar with the adjacent pyrazole ring, indicating specific spatial arrangements and potential for targeted molecular interactions (Xu & Shi, 2011).
Magnetic and Spectroscopic Properties
Investigations into the magnetic and spectroscopic properties of complexes derived from this compound have provided insights into their structural characteristics and potential applications in various fields. The magnetic susceptibility measurements and spectral properties of the copper chelates derived from these compounds were studied, offering a foundation for understanding the magnetic and spectral behavior of such complexes (Uraev et al., 2020).
Synthesis and Characterization of Novel Derivatives
Various novel derivatives of this compound have been synthesized and characterized, expanding the scope of its applications. The synthesis involves different approaches like Vilsmeier-Haack reaction and multicomponent reaction approaches, each yielding unique structures with potential utility in different domains, such as in the development of new materials or as intermediates in chemical syntheses (Hu et al., 2010).
Propriétés
IUPAC Name |
1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKYVWZSLPWACA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


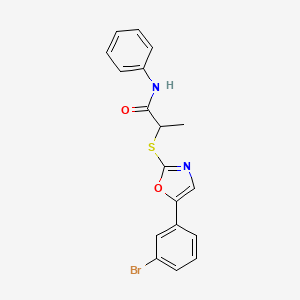
![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2369509.png)
![Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B2369510.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2369511.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2369513.png)
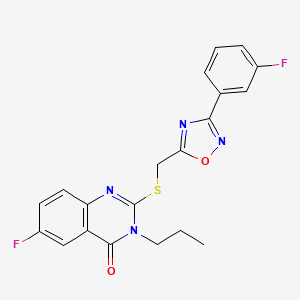
![[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine](/img/structure/B2369518.png)
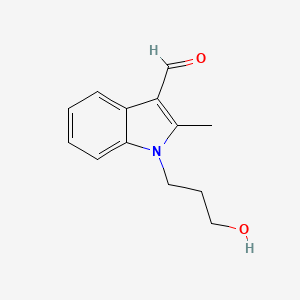
![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2369520.png)
